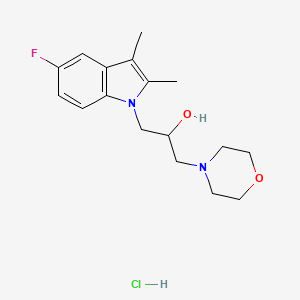

![molecular formula C16H16N4O2 B6580136 N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-1H-indole-2-carboxamide CAS No. 1207022-18-1](/img/structure/B6580136.png)

N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-1H-indole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is an organic compound . It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .

Molecular Structure Analysis

The molecular structure of this compound includes a 6-oxo-1,6-dihydropyridazin ring attached to a propyl chain, which is further connected to a 1H-indole-2-carboxamide group . The InChI code for this compound is 1S/C7H8N2O3/c10-6-3-1-5 (8-9-6)2-4-7 (11)12/h1-3,8H,4H2, (H,9,10) (H,11,12) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 168.15 . It is a solid at room temperature .Aplicaciones Científicas De Investigación

Antimycobacterial Activity

The compound has shown significant antimycobacterial activity. Researchers have identified a series of novel scaffold derivatives with potent antimycobacterial properties. Among these, compounds LK-60 and LK-75 effectively suppress the proliferation of Mycobacterium tuberculosis (Mtb) with minimal inhibitory concentration (MIC) values ranging from 0.78 to 1.56 μM. These values are comparable to isoniazid and superior to the phase II candidate TBA-7371 (MIC Mtb = 12.5 μM). Notably, LK-60 stands out as the most active DprE1 inhibitor derived from computer-aided drug design (CADD) so far .

Xanthine Oxidase Inhibition

Xanthine oxidase (XO) is an important target for treating hyperuricemia-associated diseases. Recent studies have reported a series of novel 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs) as XO inhibitors (XOIs) with remarkable activities. The compound’s potential as an XO inhibitor warrants further investigation .

Non-Alcoholic Steatohepatitis (NASH) Treatment

While not explicitly studied for NASH, the compound’s structure suggests potential applications in liver-related diseases. NASH is characterized by liver inflammation and fat accumulation. Investigating its effects on hepatic health could be valuable .

Other Potential Applications

Although less explored, consider the compound’s structure and properties for other applications:

- Antimicrobial Activity : Evaluate its efficacy against Gram-positive and Gram-negative bacteria, as well as pathogenic fungi .

- Occupational Science and Therapy : Investigate its role in occupational science and therapy, given its interdisciplinary nature .

- Energy Efficiency and Synthesis : Explore its use in microwave applicators and metal synthesis .

Safety and Hazards

Propiedades

IUPAC Name |

N-[3-(6-oxopyridazin-1-yl)propyl]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c21-15-7-3-9-18-20(15)10-4-8-17-16(22)14-11-12-5-1-2-6-13(12)19-14/h1-3,5-7,9,11,19H,4,8,10H2,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJOYTSNGIHPDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCN3C(=O)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1H-indole-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(3-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B6580053.png)

![(2Z)-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B6580061.png)

![4,6-dimethyl-2-{[(pyridin-3-yl)methyl]sulfanyl}pyrimidine](/img/structure/B6580067.png)

![1-{5-[3-(diethylamino)-2-hydroxypropoxy]-1-ethyl-2-methyl-1H-indol-3-yl}ethan-1-one](/img/structure/B6580075.png)

![1-(2,3-dihydro-1H-indol-1-yl)-2-{2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-pyrrol-1-yl}ethan-1-one](/img/structure/B6580097.png)

![6-bromo-3-[1-(4-fluorobenzoyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B6580114.png)

![3-[(2-methoxyethyl)sulfanyl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6580116.png)

![6-amino-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6580124.png)

![3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea](/img/structure/B6580129.png)

![1-methyl-N-[4-(morpholin-4-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6580148.png)

![1-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B6580149.png)

![3-cyclopropyl-1-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)urea](/img/structure/B6580161.png)